Diminutol

Vue d'ensemble

Description

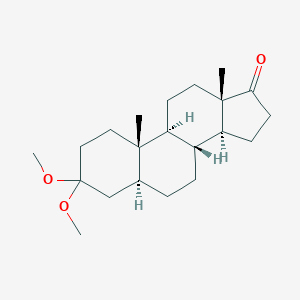

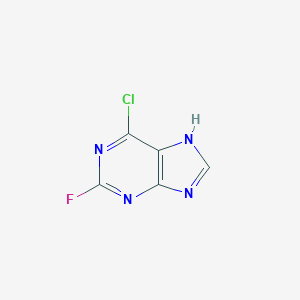

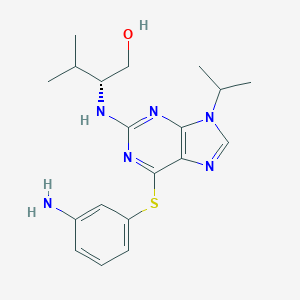

Diminutol is a cell-permeable purine derivative . It is known to inhibit the NADP-dependent oxidoreductase, NQO1 . This inhibition destabilizes microtubules and disrupts mitosis . At a concentration of 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization .

Molecular Structure Analysis

The molecular formula of Diminutol is C19H26N6OS . The InChI code is InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1 . The SMILES structure is CC©N1C2=NC(NC@@HC©C)=NC(SC3=CC=CC(N)=C3)=C2N=C1 .Physical And Chemical Properties Analysis

Diminutol is a crystalline solid . It has a molecular weight of 386.5 . It is soluble in DMF and DMSO . The λmax values are 226, 249, and 324 nm .Applications De Recherche Scientifique

Microtubule Dynamics and Cell Cytoskeleton

Diminutol, identified through a phenotype-based screen, perturbs the microtubule cytoskeleton in cells, indicating a significant role in cytoskeleton dynamics. It was discovered through an affinity-based approach targeting proteins, highlighting a new pathway that may regulate cytoskeleton dynamics (Peters & Kapoor, 2004).

Plant Growth and Development

Research has demonstrated that DIMINUTO 1 (DIM1), involved in Brassinosteroids (BRs) biosynthesis in plants, plays a crucial role in plant growth and development, particularly in cell wall formation and lignin profile in Arabidopsis thaliana (Hossain et al., 2012).

Neuroprotection and Alzheimer's Disease

Seladin-1, a gene encoding 3-beta-hydroxysterol delta-24-reductase (DHCR24), was identified as a neuroprotective factor, with its activity compared to DIMINUTO/DWARF1 in plants. This discovery has opened new possibilities in the prevention and treatment of neurodegenerative diseases, including Alzheimer's Disease (Peri et al., 2009).

Role in Ovarian Epithelial and Granulosa Tumours

The expression of seladin-1/DHCR24, homologous to DIMINUTO/DWARF1, was studied in normal ovary, ovarian epithelial, and granulosa tumours, suggesting its potential role in these conditions (Fuller et al., 2005).

Therapeutic Potential in Arthritis

3,3'-Diindolylmethane (DIM) has shown therapeutic potential in animal models of arthritis. It effectively inhibits the expression of RANKL, leading to the blockade of osteoclastogenesis and consequently alleviating experimental arthritis, suggesting a potential treatment pathway for arthritis and associated disorders (Dong et al., 2010).

Mécanisme D'action

Diminutol inhibits the NADP-dependent oxidoreductase, NQO1 . This inhibition destabilizes microtubules and disrupts mitosis . At a concentration of 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization .

Propriétés

IUPAC Name |

(2R)-2-[[6-(3-aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQYQPZBKDUXKS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587896 | |

| Record name | (2R)-2-({6-[(3-Aminophenyl)sulfanyl]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diminutol | |

CAS RN |

361431-33-6 | |

| Record name | (2R)-2-({6-[(3-Aminophenyl)sulfanyl]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

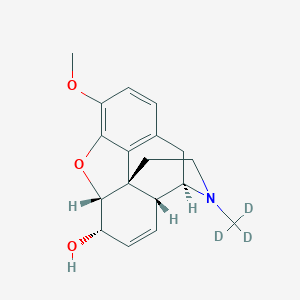

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

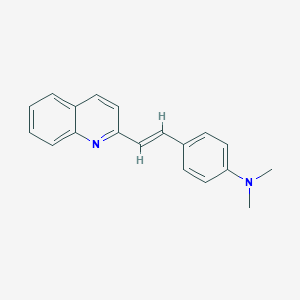

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)